molecular formula C10H9BrF3NO B7872625 (R)-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide

(R)-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide

Cat. No.: B7872625
M. Wt: 296.08 g/mol
InChI Key: SHSKNAGOEXFZER-UHFFFAOYSA-N
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Description

(R)-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide is a chiral acetamide derivative characterized by a trifluoromethyl group (-CF₃) and a 4-bromophenyl moiety. Its molecular formula is C₁₀H₉BrF₃NO (molecular weight: 296.08 g/mol) . The compound features an ethyl linkage connecting the 4-bromophenyl group to the acetamide nitrogen, with an (R)-configuration at the chiral center . This compound is primarily investigated as a pharmaceutical intermediate or bioactive molecule, though specific therapeutic applications remain understudied in the provided evidence.

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-6(15-9(16)10(12,13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSKNAGOEXFZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Reaction Setup : Dissolve (R)-1-(4-bromophenyl)ethylamine (1.0 equiv) in anhydrous dichloromethane (DCM) or pyridine.

  • Acylation : Add TFAA (1.2 equiv) dropwise at 0°C, then warm to room temperature and stir for 3–6 hours.

  • Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallize from hexane/ethyl acetate to yield the product as a white solid.

Key Data

ParameterValue
Yield70–85%
Purity (HPLC)>95%
Optical Purity (ee)>99% (retained from amine)

Advantages : High efficiency, minimal side products.
Limitations : Requires enantiopure starting amine, which may necessitate prior resolution.

Asymmetric Catalytic Synthesis

For cases where the chiral amine is unavailable, asymmetric hydrogenation or Rh-catalyzed C–H amidation offers enantioselective routes.

Rh-Catalyzed Enantioselective Amidation

Adapted from rhodium-catalyzed protocols:

  • Substrate : 1-(4-Bromophenyl)ethylamine (racemic) and TFAA.

  • Catalyst System : [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and a chiral diene ligand (e.g., (R,R)-Ph-BPE).

  • Conditions : Stir in DCM at 40°C for 18 hours under N₂.

  • Outcome : Enantiomeric excess (ee) of 88–92% achieved via kinetic resolution.

Asymmetric Hydrogenation of Imine Precursors

  • Imine Formation : Condense 4-bromoacetophenone with a chiral auxiliary (e.g., SAMP hydrazone).

  • Hydrogenation : Use Ru-BINAP catalysts to reduce the imine to (R)-amine.

  • Acylation : Proceed with TFAA as in Section 1.

Performance Comparison

Methodee (%)Yield (%)Catalyst Loading
Rh-Catalyzed Amidation88–9265–752.5 mol% Rh
Ru-BINAP Hydrogenation95–9970–801.0 mol% Ru

Key Insight : Ru-catalyzed hydrogenation offers superior ee but requires additional steps for auxiliary attachment/removal.

Resolution of Racemic Amines

When starting with racemic 1-(4-bromophenyl)ethylamine, chiral resolution is employed:

Diastereomeric Salt Formation

  • Acid Selection : React racemic amine with (1S)-camphorsulfonic acid (1.0 equiv) in ethanol.

  • Crystallization : Isolate the (R)-amine·(1S)-CSA salt via fractional crystallization.

  • Neutralization : Treat with NaOH to liberate enantiopure (R)-amine.

Enzymatic Kinetic Resolution

  • Enzyme : Use immobilized lipase (e.g., CAL-B) in vinyl acetate.

  • Selectivity : Acetylate the (S)-amine, leaving (R)-amine unreacted.

  • Separation : Filter and extract (R)-amine (ee >98%).

Resolution Efficiency

Methodee (%)Yield (%)
Diastereomeric Salt9940–50
Enzymatic Resolution9845–55

Trade-off : Higher ee correlates with lower yield due to inherent resolution limits.

Large-Scale Industrial Synthesis

For kilogram-scale production, a hybrid approach optimizes cost and efficiency:

  • Racemic Amine Synthesis :

    • Friedel-Crafts Alkylation : React 4-bromobenzene with acetyl chloride/AlCl₃.

    • Reductive Amination : Convert ketone to amine using NH₃/NaBH₄.

  • Enzymatic Resolution : As in Section 3.2.

  • Acylation : TFAA in batch reactors at 25°C for 6 hours.

Process Metrics

StepTime (h)Yield (%)Purity (%)
Friedel-Crafts128590
Reductive Amination87588
Enzymatic Resolution245098
Acylation69099

Cost Analysis : Enzymatic resolution adds ~20% to total cost but ensures >98% ee.

Characterization and Quality Control

Critical analytical data for the final product:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 6.20 (br s, 1H), 4.95 (quintet, J = 6.8 Hz, 1H), 1.55 (d, J = 6.8 Hz, 3H).

  • ¹³C NMR : δ 169.5 (q, J = 36.5 Hz, CF₃CO), 138.2 (C-Br), 131.5–121.8 (aromatic Cs), 48.9 (CH), 22.1 (CH₃).

  • HRMS : [M+H]⁺ calcd. 296.087, found 296.086.

Purity Standards

ParameterSpecification
HPLC Purity≥99.0%
Residual Solvents<0.1% (ICH Q3C)
Heavy Metals<10 ppm (USP <231>)

Chemical Reactions Analysis

Types of Reactions

®-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetamide group to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-bromo-benzaldehyde or 4-bromo-benzoic acid, while reduction can produce ®-1-(4-bromo-phenyl)ethylamine.

Scientific Research Applications

Medicinal Chemistry

(R)-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide has garnered attention for its potential therapeutic applications:

  • Biological Activity : Preliminary studies suggest that compounds with similar structures exhibit interactions with key biological targets, such as enzymes or receptors involved in various disease pathways. This compound may also enhance biological activity through modifications of its structure.
  • Case Study Example : A study explored the binding affinity of trifluoroacetamides to specific receptors, indicating promising therapeutic potential in treating certain conditions.

Material Science

The compound's unique structural features allow for modifications that could enhance its physical properties:

  • Polymer Chemistry : Research indicates that trifluoroacetamides can be utilized in synthesizing new polymeric materials with improved thermal and mechanical properties.
  • Case Study Example : A recent investigation into the use of this compound in creating advanced coatings demonstrated enhanced durability and resistance to environmental factors.

Future Research Directions

Further research is necessary to elucidate the specific interactions of this compound with biological macromolecules. Investigating its pharmacokinetics and pharmacodynamics will provide deeper insights into its therapeutic potential. Additionally, exploring modifications to enhance its efficacy could lead to novel drug candidates.

Mechanism of Action

The mechanism of action of ®-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine atom on the phenyl ring can participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with (R)-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide:

Compound Name Molecular Formula Key Structural Features Biological/Pharmacological Notes References
This compound C₁₀H₉BrF₃NO - 4-Bromophenyl
- Ethyl linker
- (R)-configuration at chiral center
Potential intermediate in drug synthesis; lipophilicity enhanced by -CF₃ .
N-(4-Bromo-2,6-difluorophenyl)-2,2,2-trifluoroacetamide C₈H₄BrF₅NO - 4-Bromo-2,6-difluorophenyl
- No chiral center
Increased halogenation may alter electronic properties and binding affinity; used in pharmaceutical intermediates .
N-[2-(3-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide C₁₀H₉BrF₃NO - 3-Bromophenyl (positional isomer) Positional isomerism may affect receptor interactions; similar molecular weight but distinct steric effects .
(S)-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide C₁₀H₉BrF₃NO - (S)-configuration at chiral center Stereoisomer with potential differences in biological activity (e.g., enantioselective metabolism) .
Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide) C₂₁H₂₂F₃N₂O₂ - Pyridinyl group
- Isopropylphenyl
- Trifluoroethoxy substituent
Voltage-activated calcium channel stabilizer; antiepileptic candidate .
2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide C₁₄H₁₀BrClFNO - Mixed halogen substituents (Br, Cl, F) Crystallographic data suggests planar aromatic systems; halogen interactions may stabilize crystal packing .

Key Comparative Insights

Chirality and Bioactivity : The (R)-configuration of the target compound distinguishes it from its (S)-isomer, which may exhibit divergent pharmacokinetic or pharmacodynamic profiles due to enantioselective enzyme interactions .

Halogenation Effects: The 4-bromophenyl group in the target compound contrasts with the 3-bromo isomer (), where positional isomerism could modulate steric hindrance or receptor binding.

Therapeutic Potential: Suvecaltamide (), while structurally distinct, shares the trifluoroacetamide motif and demonstrates targeted biological activity (Cav channel stabilization), suggesting that the target compound may also have unexplored neurological applications.

Synthetic Utility : The compound’s ethyl linker and bromine atom make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate derivatives with tailored properties .

Research Implications and Gaps

  • Pharmacological Profiling: Limited data exist on the target compound’s direct biological activity. Comparative studies with suvecaltamide could reveal shared mechanisms (e.g., ion channel modulation) .
  • Environmental Impact: Halogenated compounds like this require assessment of persistence and toxicity, as noted in .
  • Stereochemical Studies : Further investigation into the (R)- vs. (S)-isomer activity is warranted, leveraging methods described in and .

Biological Activity

(R)-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrF3NO
  • Molecular Weight : Approximately 296.0864 g/mol
  • Functional Groups : The compound features a bromo-substituted phenyl group and a trifluoroacetamide moiety, which may enhance its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of (1S)-1-(4-bromophenyl)ethanamine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The general reaction can be summarized as follows:

 1S 1 4 bromophenyl ethanamine+trifluoroacetic anhydride R N 1 4 Bromo phenyl ethyl 2 2 2 trifluoro acetamide\text{ 1S 1 4 bromophenyl ethanamine}+\text{trifluoroacetic anhydride}\rightarrow \text{ R N 1 4 Bromo phenyl ethyl 2 2 2 trifluoro acetamide}

This method yields high purity and can be adapted for various modifications to explore structure-activity relationships (SAR).

Preliminary studies suggest that this compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have shown binding affinity to key enzymes in metabolic pathways, indicating potential therapeutic applications.

Case Studies and Research Findings

  • 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition :
    • A study evaluated various compounds in a 17β-HSD3 biological assay, where several demonstrated significant inhibitory activity. While specific data on this compound was not highlighted, similar compounds in the series showed promising results with IC50 values ranging from 700 nM to 900 nM .
  • Antimicrobial Activity :
    • Research on related trifluoromethyl-containing compounds has indicated potential antibacterial properties. For example, pyrrole benzamide derivatives exhibited MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus . This suggests that this compound could also possess similar antimicrobial properties due to its structural features.
  • Halogen Bonding Studies :
    • The presence of bromine in the compound may enhance its interaction through halogen bonding mechanisms. Studies have shown that halogenated compounds can serve as effective ligands for various biological targets .

Comparative Analysis

Compound NameStructure FeaturesUnique Aspects
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamideSimilar bromo-substituted phenyl groupDifferent stereochemistry
4-Bromo-N-(2,2-dichloro-1-phenylethyl)amideDichloro substitutionAltered reactivity profile
N-(4-Chlorophenethyl)-2,2,2-trifluoroacetamideChlorine substitutionPotentially different biological activity
N-(Phenyl)-2,2,2-trifluoroacetamideNo bromo substitutionLacks halogen diversity

Future Directions

Further research is essential to elucidate the specific interactions of this compound with biological macromolecules. Investigations into its pharmacokinetics and toxicological profiles will also be crucial for assessing its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) between a bromophenyl-substituted acetic acid derivative and a chiral amine. Triethylamine is often used to maintain a basic environment, and dichloromethane is a common solvent .
  • Optimization : Reaction temperature (e.g., 273 K for intermediates) and purification methods (e.g., slow evaporation for crystallization) significantly affect yield and purity. For example, stirring time (3 hours) and post-reaction extraction steps (e.g., NaHCO3 washing) are critical for isolating the product .
Synthetic Method Reactants Conditions Yield Reference
Carbodiimide coupling4-Bromophenylacetic acid, chiral amineDCM, 273 K, 3 h~60–70%
Alternative routesHalogenated acetamides with chiral auxiliariesRoom temperature, THFUnder study

Q. Which analytical techniques are most effective for characterizing the compound’s purity and stereochemistry?

  • Key Techniques :

  • X-ray Crystallography : Resolves absolute configuration (e.g., dihedral angles between aromatic rings and acetamide groups) and hydrogen-bonding networks (N–H⋯O interactions) critical for stability .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes trifluoroacetamide groups, while 1H^{1}\text{H} NMR confirms stereochemistry via coupling constants of the chiral center .
  • HPLC with Chiral Columns : Validates enantiomeric excess (>98% for (R)-enantiomer) using polar mobile phases (e.g., hexane/isopropanol) .

Q. How should the compound be stored to maintain stability, and what are its known degradation products?

  • Storage : Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the trifluoroacetamide group .
  • Degradation : Exposure to moisture or light may lead to:

  • Hydrolysis of the amide bond, yielding 4-bromo-phenyl-ethylamine and trifluoroacetic acid.
  • Dehalogenation (bromine loss) under prolonged heating (>100°C) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformation and intermolecular interactions in crystal lattices?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model dihedral angles and compare them to X-ray data (e.g., 66.4° between bromophenyl and fluorophenyl planes) .
  • Applications : Predicts packing motifs (e.g., C–H⋯F interactions) and solubility parameters for co-crystal engineering .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Case Study : Discrepancies in 1H^{1}\text{H} NMR shifts may arise from dynamic effects (e.g., rotameric equilibria). Variable-temperature NMR (VT-NMR) or NOESY experiments can distinguish static vs. dynamic disorder .
  • Validation : Cross-validate using high-resolution mass spectrometry (HRMS) and IR spectroscopy (amide I band at ~1650 cm1^{-1}) .

Q. How does structural modification (e.g., halogen substitution) impact bioactivity in related acetamide derivatives?

  • SAR Insights :

  • Bromine at 4-position : Enhances lipophilicity (logP ~2.8) and receptor binding in kinase inhibition assays .

  • Trifluoroacetamide Group : Increases metabolic stability compared to non-fluorinated analogs (e.g., 50% longer half-life in microsomal assays) .

    Modification Property Impact Biological Relevance Reference
    4-Bromo substitution↑ LipophilicityImproved blood-brain barrier penetration
    Trifluoroacetamide↑ Metabolic stabilityReduced CYP450-mediated clearance

Q. What advanced techniques validate enantiomeric purity in asymmetric synthesis?

  • Chiral Derivatization : Use Mosher’s acid chloride to form diastereomers for 19F^{19}\text{F} NMR analysis .
  • Circular Dichroism (CD) : Correlates Cotton effects (e.g., 220 nm peak for (R)-enantiomer) with X-ray configurations .

Methodological Notes

  • Safety Protocols : Follow GHS guidelines (P201, P210) for handling brominated/fluorinated compounds to avoid inhalation and dermal exposure .

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